molecular formula C12H17IO6 B15168854 acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol CAS No. 647026-53-7

acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol

Cat. No.: B15168854
CAS No.: 647026-53-7
M. Wt: 384.16 g/mol
InChI Key: AAKYEVGJIPNRNX-YCBDHFTFSA-N
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Description

Acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol is a chemical compound that features an acetic acid moiety and a substituted ethane-1,2-diol structure. The presence of the iodine atom on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol typically involves the iodination of a phenyl ethane-1,2-diol precursor. This can be achieved through electrophilic aromatic substitution using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent such as acetic acid or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethane-1,2-diol moiety, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the iodine substituent, potentially replacing it with hydrogen or other functional groups.

    Substitution: The iodine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide, thiourea, or primary amines.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of deiodinated products or other reduced derivatives.

    Substitution: Formation of substituted phenyl ethane-1,2-diols with various functional groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential pharmaceutical applications.

Biology

In biological research, the compound may be used as a probe to study enzyme activities or as a precursor for radiolabeled compounds in imaging studies.

Medicine

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol exerts its effects depends on its specific interactions with molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ethane-1,2-diol moiety can engage in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;(1S)-1-(4-bromophenyl)ethane-1,2-diol
  • Acetic acid;(1S)-1-(4-chlorophenyl)ethane-1,2-diol
  • Acetic acid;(1S)-1-(4-fluorophenyl)ethane-1,2-diol

Uniqueness

The presence of the iodine atom distinguishes acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol from its halogenated analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and interaction profiles, making this compound unique in its applications and properties.

Properties

CAS No.

647026-53-7

Molecular Formula

C12H17IO6

Molecular Weight

384.16 g/mol

IUPAC Name

acetic acid;(1S)-1-(4-iodophenyl)ethane-1,2-diol

InChI

InChI=1S/C8H9IO2.2C2H4O2/c9-7-3-1-6(2-4-7)8(11)5-10;2*1-2(3)4/h1-4,8,10-11H,5H2;2*1H3,(H,3,4)/t8-;;/m1../s1

InChI Key

AAKYEVGJIPNRNX-YCBDHFTFSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1[C@@H](CO)O)I

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1C(CO)O)I

Origin of Product

United States

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